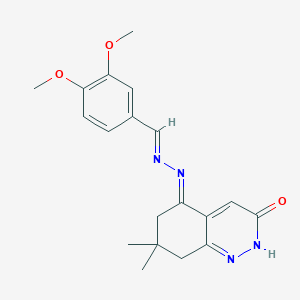
N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide, also known as CDPB, is a chemical compound that has been widely studied for its potential therapeutic applications. CDPB is a small molecule that belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide is not fully understood. However, it has been suggested that N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide exerts its biological activities through the inhibition of certain enzymes or signaling pathways. For example, N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and inhibit angiogenesis. N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide has also been shown to modulate the immune response and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide in lab experiments is its high purity and stability. N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide is also readily available and can be synthesized in large quantities. However, one of the limitations of using N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide. One area of research is the development of more potent and selective N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide analogs that exhibit improved therapeutic efficacy and reduced toxicity. Another area of research is the investigation of the potential use of N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide in combination with other therapeutic agents to enhance its effectiveness. Additionally, the study of the mechanism of action of N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide and its interaction with other cellular pathways may provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3,5-diethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide in high purity and yield.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide has been studied as a potential therapeutic agent for the treatment of cancer, arthritis, and other inflammatory diseases.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,5-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-3-21-13-7-11(8-14(9-13)22-4-2)16(20)19-15-6-5-12(17)10-18-15/h5-10H,3-4H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLFZLJWPLKKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5822313.png)
![7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5822321.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5822323.png)



![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)
![2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5822355.png)



![1-[(2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5822392.png)

![4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5822410.png)